N-tosylanthracene-9-carboxamide
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Overview
Description
N-tosylanthracene-9-carboxamide is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom and a carboxamide group at the 9th position of the anthracene ring. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tosylanthracene-9-carboxamide typically involves the tosylation of anthracene-9-carboxamide. This can be achieved by reacting anthracene-9-carboxamide with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-tosylanthracene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene-9-amine derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
N-tosylanthracene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of N-tosylanthracene-9-carboxamide involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the presence of the tosyl group can enhance its ability to form hydrogen bonds and other interactions with biological molecules, thereby influencing its biological activity .
Comparison with Similar Compounds
Anthracene-9-carboxamide: Lacks the tosyl group, resulting in different chemical reactivity and biological activity.
Anthracene-9-thiocarboxamide: Contains a thiocarboxamide group instead of a carboxamide group, exhibiting different photophysical properties.
9,10-Diphenylanthracene: Substituted at the 9th and 10th positions with phenyl groups, used in OLEDs for blue light emission.
Uniqueness: N-tosylanthracene-9-carboxamide is unique due to the presence of both the tosyl and carboxamide groups, which confer distinct chemical reactivity and potential biological activities. The tosyl group enhances its solubility and ability to participate in various chemical reactions, while the carboxamide group allows for interactions with biological targets .
Properties
CAS No. |
22187-53-7 |
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Molecular Formula |
C22H17NO3S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfonylanthracene-9-carboxamide |
InChI |
InChI=1S/C22H17NO3S/c1-15-10-12-18(13-11-15)27(25,26)23-22(24)21-19-8-4-2-6-16(19)14-17-7-3-5-9-20(17)21/h2-14H,1H3,(H,23,24) |
InChI Key |
PHJKQXIFIGJUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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